molecular formula C10H12N2 B11919594 3-Isopropylpyrazolo[1,5-a]pyridine

3-Isopropylpyrazolo[1,5-a]pyridine

Cat. No.: B11919594
M. Wt: 160.22 g/mol
InChI Key: JVRMJJIGKBPHEC-UHFFFAOYSA-N
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Description

3-Isopropylpyrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered significant interest due to its diverse applications in medicinal chemistry and pharmacology. This compound is known for its structural complexity and potential therapeutic benefits, particularly in the treatment of inflammatory and neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylpyrazolo[1,5-a]pyridine typically involves the oxidative [3+2] cycloaddition of alkynylphosphonates with heterocyclic N-imines. This reaction is catalyzed by iron(III) nitrate nonahydrate (Fe(NO3)3·9H2O) and proceeds under moderate to high yields .

Industrial Production Methods: Industrial production of this compound is often achieved through large-scale cycloaddition reactions, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity. The scalability of these methods makes them suitable for commercial production .

Mechanism of Action

The mechanism of action of 3-Isopropylpyrazolo[1,5-a]pyridine involves the inhibition of phosphodiesterases (PDEs), leading to increased levels of cyclic guanosine monophosphate (cGMP). This results in the inhibition of tracheal smooth muscle contractility and anti-inflammatory effects . Additionally, the compound acts on glial cells in the central nervous system, reducing inflammation and providing neuroprotection .

Comparison with Similar Compounds

Uniqueness: 3-Isopropylpyrazolo[1,5-a]pyridine stands out due to its broad spectrum of biological activities and its potential for therapeutic applications in both inflammatory and neurological disorders. Its unique structural features and reactivity make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

3-propan-2-ylpyrazolo[1,5-a]pyridine

InChI

InChI=1S/C10H12N2/c1-8(2)9-7-11-12-6-4-3-5-10(9)12/h3-8H,1-2H3

InChI Key

JVRMJJIGKBPHEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=CC=CN2N=C1

Origin of Product

United States

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